molecular formula C22H22N2O4 B6036599 Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate

Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate

Cat. No.: B6036599
M. Wt: 378.4 g/mol
InChI Key: CYIIPBUNURHBIN-UHFFFAOYSA-N
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Description

Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with but-2-ynyl bromide under basic conditions to form the but-2-ynyl(furan-2-ylmethyl)amine intermediate. This intermediate is then subjected to a cyclization reaction with 4-methyl-1,3-oxazole-2-carboxylic acid under dehydrating conditions to form the oxazole ring. Finally, the benzoate ester is introduced through esterification with methyl 4-hydroxybenzoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The furan and oxazole rings can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: Shares the furan ring and amine functional group.

    4-Methyl-1,3-oxazole-2-carboxylic acid: Contains the oxazole ring and carboxylic acid group.

    Methyl 4-hydroxybenzoate: Features the benzoate ester group.

Uniqueness

Methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate is unique due to its combination of multiple functional groups in a single molecule, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[4-[[but-2-ynyl(furan-2-ylmethyl)amino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-5-12-24(14-19-7-6-13-27-19)15-20-16(2)28-21(23-20)17-8-10-18(11-9-17)22(25)26-3/h6-11,13H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIIPBUNURHBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC1=CC=CO1)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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